
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)- likely involves multiple steps, including the formation of the butanamide backbone, the introduction of the phenoxy and azo groups, and the incorporation of the pyrazolyl and trichlorophenyl moieties. Each step would require specific reagents, catalysts, and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would necessitate optimization of the synthetic route to ensure high yield and purity. This might involve scaling up the reaction conditions, using continuous flow reactors, and implementing purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the azo group or other reducible moieties.
Substitution: Substitution reactions might involve replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or hydrazines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, and its potential effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, or as a component in specialty chemicals.
作用機序
The mechanism of action of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)- would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds might include other butanamides with different substituents or related azo compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which could confer unique chemical and biological properties compared to other related compounds.
Conclusion
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)- is a complex and intriguing compound with potential applications across various scientific disciplines
特性
CAS番号 |
63059-51-8 |
|---|---|
分子式 |
C42H47Cl3N6O4 |
分子量 |
806.2 g/mol |
IUPAC名 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]butanamide |
InChI |
InChI=1S/C42H47Cl3N6O4/c1-9-34(55-35-21-12-25(41(4,5)10-2)22-31(35)42(6,7)11-3)39(52)47-28-15-13-27(14-16-28)46-38-36(49-48-29-17-19-30(54-8)20-18-29)40(53)51(50-38)37-32(44)23-26(43)24-33(37)45/h12-24,34,36H,9-11H2,1-8H3,(H,46,50)(H,47,52) |
InChIキー |
ACKWDLXAIRZPPE-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N=C2C(C(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)N=NC4=CC=C(C=C4)OC)OC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)
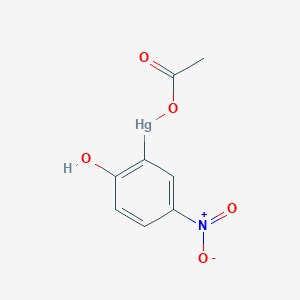
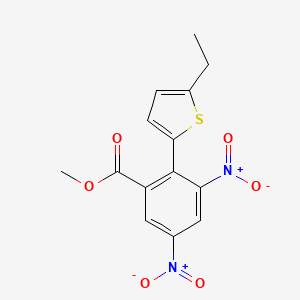

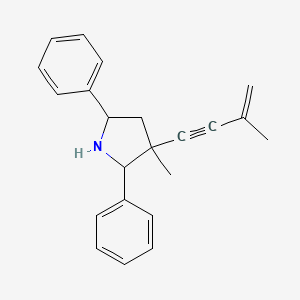
![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
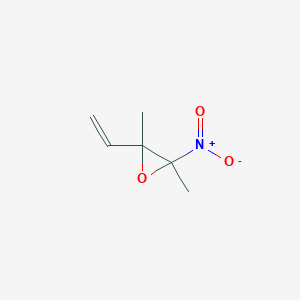
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)

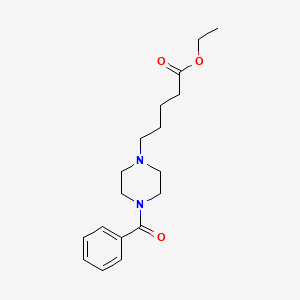
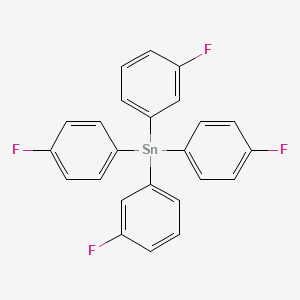
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)
